molecular formula C20H18N4O4 B2462720 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2034231-11-1

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide

Cat. No.: B2462720
CAS No.: 2034231-11-1
M. Wt: 378.388
InChI Key: OHTVTLFMJQYPJE-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H18N4O4 and its molecular weight is 378.388. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Compound Formation

A significant application of the compound involves the synthesis of new heterocycles. Researchers have developed various heterocyclic compounds containing a 2-aminopyrimidine moiety linked with various benzazole derivatives. These compounds, including pyrazino[1,2-c]pyrimidines, thieno[2,3-d]pyrimidines, benzimidazoles, benzothiazoles, and benzoxazoles, are synthesized using efficient methods starting from similar cyanamides (Moustafa, Ahmed, & Khodairy, 2017).

Antimicrobial and Anti-inflammatory Agents

The compound has been utilized in the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives. These derivatives, prepared using multi-component cyclo-condensation reactions, have been evaluated for their anti-bacterial and antifungal activities. Some of these compounds are also screened for their anti-inflammatory activity (Kendre, Landge, & Bhusare, 2015).

Anticonvulsant Agents

Another important application is in the development of hybrid anticonvulsant agents. A study synthesized a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamides, and 2-(2,5-dioxopyrrolidin-1-yl)butanamides as potential anticonvulsant agents. These molecules combine chemical fragments of known antiepileptic drugs, showing promise in preclinical seizure models (Kamiński et al., 2015).

Muscarinic Receptor Affinity

The compound has also been used in synthesizing hybrid molecules with affinity to muscarinic M2-receptors. This involves a divergent synthesis approach, starting from basic compounds like pipecolic acid, phthalic anhydride, and 3-amino-2-chloropyridine. The new synthesis route is convenient and allows for modifications of various molecular components (Holzgrabe & Heller, 2003).

Crystal Structure and Surface Analysis

A recent study synthesized new pyrazole derivatives, characterized their molecular structures, and confirmed them via single crystal X-ray diffraction. The crystal structures were analyzed, revealing the formation of two and three-dimensional networks through hydrogen bonds. This is crucial for understanding the structural properties and potential applications of these compounds (Kumara, Naveen, & Lokanath, 2017).

Synthesis of Pyrazolo[5,1-c]triazines and Isoxazolo[3,4-d] Pyrimidine Derivatives

The compound has been used in the synthesis of a variety of novel pyridine and fused pyridine derivatives. These derivatives have been subjected to in silico molecular docking screenings and evaluated for antimicrobial and antioxidant activity, demonstrating their potential in pharmaceutical applications (Flefel et al., 2018).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-13(28-15-4-5-17-18(9-15)27-12-26-17)20(25)24-11-16-19(23-8-7-22-16)14-3-2-6-21-10-14/h2-10,13H,11-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTVTLFMJQYPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC=CN=C1C2=CN=CC=C2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.